molecular formula C8H4F3N3O2 B2803555 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 866149-90-8

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B2803555
CAS RN: 866149-90-8
M. Wt: 231.134
InChI Key: MFYCLSPJPLRJFF-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H5F3N2O2 . It has a molecular weight of 230.15 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16) and the InChI key is IWQCDGQOZWSPJD-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 230.15 . The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16) and the InChI key is IWQCDGQOZWSPJD-UHFFFAOYSA-N .

Scientific Research Applications

Transition-Metal-Free Synthesis

A significant advancement in the field involves the development of transition-metal-free, visible-light-mediated synthesis techniques. For instance, Zhou et al. (2019) demonstrated a regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines using anthraquinone-2-carboxylic acid as a photo-organocatalyst, highlighting a mild and efficient approach to produce 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities (Zhou, Xu, & Zhang, 2019).

Novel Synthesis Routes

Research by Zamora et al. (2004) explored the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, indicating the potential for creating complex fused triazines with attractive properties (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Fluorescent Properties

Velázquez-Olvera et al. (2012) investigated the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives, identifying their potential as biomarkers and photochemical sensors, showcasing the diverse applications of these compounds beyond their chemical synthesis (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Continuous Flow Synthesis

Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This method represents a significant advancement over traditional in-flask methods, highlighting the potential for efficiency and scalability in the synthesis of these compounds (Herath, Dahl, & Cosford, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)14-3-1-2-12-7(14)13-5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYCLSPJPLRJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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